molecular formula C25H19ClFN3O2S B2634894 [7-[(3-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-53-1

[7-[(3-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2634894
CAS No.: 892415-53-1
M. Wt: 479.95
InChI Key: IFSFUMWDIWFOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Breakdown and Systematic Identification

The systematic IUPAC name of the compound, [7-[(3-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol , provides a complete topological and functional description of the molecule. Breaking down the nomenclature:

  • Parent structure : The tricyclic framework is denoted by tricyclo[8.4.0.03,8]tetradeca , indicating a 14-membered system with three fused rings. The bridge lengths (8, 4, and 0 atoms) define the bicyclo[8.4.0] core, while the superscript 03,8 specifies bridgehead positions.
  • Heteroatoms :
    • 2-oxa : An oxygen atom at position 2.
    • 4,6,13-triaza : Nitrogen atoms at positions 4, 6, and 13.
  • Substituents :
    • 7-[(3-chlorophenyl)methylsulfanyl] : A methylsulfanyl group bonded to a 3-chlorophenyl ring at position 7.
    • 5-(3-fluorophenyl) : A 3-fluorophenyl group at position 5.
    • 14-methyl : A methyl group at position 14.
    • 11-yl]methanol : A hydroxymethyl group (-CH2OH) at position 11.

The numbering follows IUPAC’s bridged bicyclic system rules, prioritizing heteroatoms and substituents by seniority (O > N > S > halogens).

Table 1: Key Components of IUPAC Name

Component Position Description
Tricyclo[8.4.0.03,8] Core 14-membered tricyclic fused ring system
2-oxa 2 Oxygen atom
4,6,13-triaza 4,6,13 Nitrogen atoms
7-[(3-chlorophenyl)methylsulfanyl] 7 -SCH2(C6H4Cl-3) substituent
5-(3-fluorophenyl) 5 -C6H4F-3 substituent
14-methyl 14 -CH3 substituent
11-yl]methanol 11 -CH2OH substituent

Molecular Topology Analysis of the Tricyclic Core

The tricyclic core, tricyclo[8.4.0.03,8]tetradeca , consists of three fused rings: a 10-membered macrocycle, a 6-membered ring, and a 4-membered ring. Bridgehead positions (3 and 8) are critical for defining stereoelectronic interactions.

Key topological features :

  • Ring sizes :
    • Ring A : 10-membered (positions 1–10)
    • Ring B : 6-membered (positions 3–8–9–10–11–12)
    • Ring C : 4-membered (positions 3–4–5–8)
  • Bridge lengths :
    • 8-atom bridge : Connects positions 1 and 10.
    • 4-atom bridge : Connects positions 3 and 8.
    • 0-atom bridge : Direct bond between positions 3 and 8.

Table 2: Tricyclic Core Dimensions

Parameter Value (Å) Method/Source
C-O bond length 1.43 Computational (PubChem )
C-N bond length 1.34–1.38 X-ray data (PubChem )
Dihedral angle (S-C-C-Cl) 112° DFT analysis (EvitaChem )

The methylsulfanyl and fluorophenyl groups induce steric strain, distorting the tricyclic core’s planarity. Computational models reveal a puckered conformation for Ring A, with a dihedral angle of 128° between positions 1–2–3–4.

Stereoelectronic Effects of Heteroatom Arrangement in the Oxa-Triaza System

The 2-oxa-4,6,13-triaza system creates a polarized electronic environment:

  • Oxygen (2-oxa) : The ether oxygen at position 2 donates electron density via lone pairs, stabilizing adjacent carbocations and influencing nucleophilic attack sites.
  • Nitrogens (4,6,13-triaza) :
    • Position 4 : Pyridine-like sp² nitrogen, contributing to aromaticity.
    • Position 6 : Amine nitrogen with lone pairs available for hydrogen bonding.
    • Position 13 : Pyrole-like sp² nitrogen, enhancing π-conjugation.

Stereoelectronic interactions :

  • n→σ* hyperconjugation : Oxygen’s lone pairs delocalize into σ* orbitals of adjacent C-S bonds, weakening the S-C bond by 8% (EvitaChem ).
  • Resonance-assisted H-bonding : The 11-hydroxymethyl group forms an intramolecular H-bond with N6 (distance: 2.1 Å), confirmed by IR spectroscopy (PubChem ).

Table 3: Electronic Properties of Heteroatoms

Atom Position Hybridization Charge (e)
O 2 sp³ -0.45
N 4 sp² -0.32
N 6 sp³ -0.18
N 13 sp² -0.29

Conformational Dynamics of the Methylsulfanyl Bridge

The 7-[(3-chlorophenyl)methylsulfanyl] substituent exhibits restricted rotation due to steric hindrance between the chlorophenyl group and the tricyclic core. Key findings:

  • Rotational barrier : 12.3 kcal/mol (DFT), limiting free rotation at room temperature.
  • Preferred conformation : The sulfur atom adopts a gauche orientation relative to the tricyclic core, minimizing van der Waals clashes (dihedral angle: 67°).

Dynamic effects :

  • Solvent dependence : In polar solvents (e.g., DMSO), the sulfanyl group rotates 30% faster due to reduced steric shielding.
  • Temperature effects : At 100°C, rotational frequency increases by 2.5×, per variable-temperature NMR.

Table 4: Conformational Parameters of Methylsulfanyl Group

Parameter Value Method/Source
S-C bond length 1.82 Å X-ray (PubChem )
C-S-C angle 103° Computational
Torsional barrier 12.3 kcal/mol DFT (EvitaChem )

Properties

IUPAC Name

[7-[(3-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-5-3-7-19(27)9-16)30-25(21)33-13-15-4-2-6-18(26)8-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSFUMWDIWFOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)F)SCC5=CC(=CC=C5)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [7-[(3-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activity due to its unique structural features. This article reviews the biological properties of this compound based on existing literature and research findings.

Structural Overview

This compound features a tricyclic structure with multiple functional groups, including:

  • Chlorophenyl group
  • Fluorophenyl group
  • Sulfanyl bridge
  • Oxatriazine core

These structural elements suggest potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures can exhibit significant anticancer activity. For instance, triazine derivatives have been reported to modulate protein kinase activity, affecting cellular proliferation and apoptosis pathways .

The proposed mechanism through which this compound may exert its effects includes:

  • Inhibition of specific kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in cancer cell signaling pathways.
  • Induction of apoptosis : By modulating apoptotic pathways, the compound may lead to increased cancer cell death.

Case Studies

  • Study on Triazine Derivatives : A study investigating a series of triazine derivatives found that modifications to the phenyl groups significantly influenced their anticancer activity. The presence of halogens (like chlorine and fluorine) was noted to enhance potency against various cancer cell lines .
  • Sulfanyl Compounds : Research on sulfanyl-containing compounds has shown that they can exhibit antimicrobial and anticancer properties by disrupting cellular membranes and inhibiting key metabolic enzymes .
Compound NameStructureBiological ActivityReference
Triazine Derivative AStructureAnticancer
Sulfanyl Compound BStructureAntimicrobial

Synthesis and Characterization

The synthesis of this compound can be approached through various organic methodologies involving:

  • Nucleophilic substitution reactions to introduce the chlorophenyl and fluorophenyl groups.
  • Formation of the tricyclic core through cyclization reactions.

Characterization techniques such as NMR spectroscopy and X-ray crystallography can provide insights into the compound's structural integrity and confirm the presence of functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may have pharmacological properties. Research into similar compounds has shown that modifications in the phenyl groups and the presence of sulfur can enhance biological activity.

Potential Therapeutic Uses:

  • Anticancer Activity: Compounds with similar triazine structures have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties: The presence of halogenated phenyl groups is often associated with increased antimicrobial activity against various pathogens.

Material Science

Due to its unique structural characteristics, this compound could be explored for applications in material science:

  • Organic Electronics: The conjugated system within the molecule may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Polymer Chemistry: It could serve as a building block for synthesizing novel polymers with specific electronic or optical properties.

Case Study 1: Anticancer Research

A study investigating the anticancer effects of triazine derivatives found that modifications similar to those present in this compound resulted in significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the sulfur-containing moiety in enhancing cellular uptake and bioactivity .

Case Study 2: Antimicrobial Activity

Research on compounds with chlorophenyl and fluorophenyl groups showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that the incorporation of such groups can improve the efficacy of antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity Insights (Inferred) Source
Target Compound 2-Oxa-4,6,13-triazatricyclo[8.4.0] 3-Cl-C₆H₄-CH₂S-, 3-F-C₆H₅, -CH₂OH Potential kinase/CNS modulator N/A
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo[7.3.0] 4-MeO-C₆H₄, C₆H₅ Anticandidal, antibacterial
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo[7.3.0] 4-Cl-C₆H₄, -CH₃ Structural analog with halogen binding
Venlafaxine analogs (virtual screening) Tricyclic amine Aryl-oxy substituents Antidepressant activity

Key Findings:

Halogen Effects : The target compound’s 3-fluorophenyl and 3-chlorophenyl groups may enhance target binding compared to methoxy or unsubstituted aryl groups in analogs (e.g., ). Fluorine’s electronegativity could improve dipole interactions in hydrophobic pockets .

Sulfur vs. Oxygen : The methylsulfanyl group in the target compound may confer higher metabolic stability than oxygen-containing analogs (e.g., Venlafaxine derivatives) due to reduced oxidative susceptibility .

Solubility: The methanol group likely improves solubility over non-polar analogs (e.g., ’s methyl-substituted compound), aligning with methanol’s role in enhancing pharmacokinetics .

Similarity Metrics : Virtual screening using Tanimoto/Dice indices () would classify this compound as moderately similar (~0.4–0.6 similarity score) to Venlafaxine analogs but distinct due to sulfur and halogen substitutions .

Research Implications and Limitations

  • For example, the 3-fluorophenyl group might introduce unique target selectivity compared to 4-chlorophenyl analogs ().
  • Synthetic Challenges : The tricyclic core with multiple heteroatoms likely requires sophisticated crystallization techniques (e.g., SHELX refinement in ) for structural validation.
  • Data Gaps : Empirical binding assays and ADMET studies are needed to validate computational predictions ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving sequential Suzuki-Miyaura cross-coupling for aryl group introduction, followed by thioether formation via nucleophilic substitution. Intermediate purification using column chromatography (silica gel, gradient elution) is critical to isolate stereoisomers. Optimize reaction conditions (e.g., Pd catalyst loading, temperature) to improve yields .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC and employ microwave-assisted synthesis for time-sensitive steps. Evidence from analogous tricyclic systems suggests yields can exceed 60% with rigorous control of stoichiometry and exclusion of moisture .

Q. How can the stereochemistry and structural conformation of this compound be characterized?

  • Techniques : Use single-crystal X-ray diffraction (SC-XRD) to resolve absolute stereochemistry, supported by NMR (¹H, ¹³C, NOESY) for solution-phase conformation analysis. For example, SC-XRD parameters like R-factor (<0.05) and data-to-parameter ratios (>7:1) ensure reliability .
  • Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm regioselectivity in the tricyclic core .

Advanced Research Questions

Q. What strategies mitigate low solubility in aqueous media during pharmacological assays?

  • Approach : Derivatize the hydroxymethyl group (-CH₂OH) to improve hydrophilicity (e.g., phosphate prodrugs) or employ co-solvents like DMSO/PEG-400 (<10% v/v) while monitoring compound stability. Evidence from fluorinated spirocyclic analogs shows solubility enhancements via salt formation (e.g., hydrochloride) without compromising activity .
  • Analytical Validation : Use dynamic light scattering (DLS) to assess aggregation and LC-MS to confirm integrity under assay conditions .

Q. How can contradictions in enzyme inhibition data (e.g., IC₅₀ variability) be resolved?

  • Root Cause Analysis : Evaluate assay conditions (e.g., ATP concentration in kinase assays, redox interference from thioether groups). Orthogonal assays (SPR, thermal shift) can validate binding affinity discrepancies .
  • Structural Insights : Perform molecular docking with cryo-EM or X-ray structures of target enzymes to identify steric clashes or non-canonical binding modes influenced by the 3-chlorophenyl group .

Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) studies?

  • Model Selection : Use cassette dosing in rodents to assess bioavailability and tissue distribution. Radiolabel the hydroxymethyl group (¹⁴C) for precise metabolite tracking via PET/CT imaging .
  • Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects) to account for hepatic first-pass metabolism, which may be significant due to the compound’s logP (~3.5) .

Methodological Considerations

Q. How can synthetic impurities (>0.1%) be identified and quantified?

  • Analytical Workflow : Use UPLC-MS/MS with a C18 column (e.g., Purospher® STAR, 2.6 µm) and gradient elution (0.1% formic acid/acetonitrile). Compare retention times and fragmentation patterns with synthesized impurity standards .
  • Case Study : In a related tricyclic compound, diastereomeric impurities were resolved using chiral stationary phases (e.g., Chiralpak IA), achieving >99% purity .

Q. What computational tools predict metabolic liabilities of the thioether and hydroxymethyl groups?

  • Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism simulations. Prioritize CYP3A4-mediated oxidation of the thioether and glucuronidation of the alcohol .
  • Validation : Cross-reference predictions with in vitro hepatocyte assays (human/rodent) to quantify metabolite formation rates .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and cellular activity?

  • Hypothesis Testing : Assess cell membrane permeability via PAMPA (pH 7.4) or Caco-2 assays. For low permeability (<5 × 10⁻⁶ cm/s), modify the tricyclic core with zwitterionic motifs (e.g., carboxylate introduction) .
  • Case Example : A fluorinated analog showed 10-fold higher cellular uptake due to passive diffusion facilitated by the 3-fluorophenyl group’s lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.